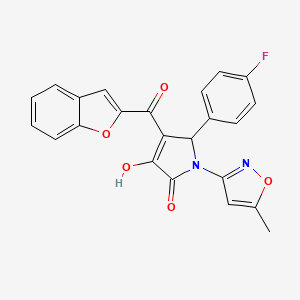

4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic molecule featuring a pyrrol-2(5H)-one core. Key substituents include:

- 4-Fluorophenyl: A fluorinated aromatic ring that enhances lipophilicity and metabolic stability.

- 3-Hydroxy: A polar group that may participate in hydrogen bonding or metal coordination.

- 5-Methylisoxazol-3-yl: A nitrogen-oxygen heterocycle with a methyl substituent, likely influencing solubility and electronic properties.

This compound’s structural diversity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O5/c1-12-10-18(25-31-12)26-20(13-6-8-15(24)9-7-13)19(22(28)23(26)29)21(27)17-11-14-4-2-3-5-16(14)30-17/h2-11,20,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBXPFPILLSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a benzofuran moiety, a fluorophenyl group, and an isoxazole ring, suggests diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.

The molecular formula of the compound is , with a molecular weight of approximately 367.37 g/mol. The presence of multiple functional groups enhances the compound's potential for varied biological activities.

Synthesis

The synthesis of this compound typically involves reactions between various precursors under controlled conditions. For example, it can be synthesized through the reaction of benzofuran-2-carboxylic acid derivatives with 4-fluorophenyl and 5-methylisoxazole components in an appropriate solvent, often yielding high purity and good yield through crystallization methods.

Anticancer Properties

Preliminary studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, benzofuran derivatives have been reported to inhibit cell proliferation and induce apoptosis in human cancer cells. The mechanism may involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.

Antimicrobial Activity

Compounds containing benzofuran and isoxazole moieties have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through interference with bacterial cell wall synthesis or protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Similar derivatives have been shown to reduce markers of inflammation in various models, possibly by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to biological targets such as enzymes or receptors are crucial for understanding its pharmacological profile. Techniques like surface plasmon resonance and molecular docking simulations can elucidate binding mechanisms and affinities.

Case Studies

- Anticancer Activity : A study investigating a related compound showed significant inhibition of proliferation in breast cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound led to a reduction in paw edema and decreased levels of TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-benzofuran-2-carbonyl) | Similar fluorophenyl and benzofuran moieties | Exhibits potent anticancer properties |

| 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy | Similar core structure | Notable antimicrobial activity |

| 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol] | Contains thiadiazole but lacks complex pyrrole structure | Focused more on antifungal properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolone Cores

Compound A : 5-[4-(Benzyloxy)-3-methoxyphenyl]-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one ()

- Core : Pyrrol-2-one, identical to the target compound.

- Substituents :

- Benzyloxy-methoxyphenyl (electron-rich aromatic group).

- Furylmethyl (oxygen-containing heterocycle).

- Dihydrobenzofuran carbonyl (saturated benzofuran derivative).

- Key Differences :

- Absence of fluorophenyl and isoxazole groups.

- Benzyloxy and methoxy substituents increase hydrophobicity compared to the target compound’s fluorophenyl group.

- Implications : The dihydrobenzofuran in Compound A may reduce aromatic stacking efficiency compared to the target compound’s benzofuran-2-carbonyl group .

Compound B: (3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one ()

- Core : Benzofuran-1(3H)-one fused to a pyrazole.

- Substituents: Amino-methylpyrazole (basic nitrogen group). Phenyl ring.

- Key Differences: Fused benzofuran-pyrazole system vs. the target’s pyrrolone-isoxazole arrangement.

- Implications : The pyrazole in Compound B may offer stronger metal-binding activity than the isoxazole in the target compound .

Halogen-Substituted Analogues

Compound C and D : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives ()

- Core : Thiazole with dihydro-pyrazole and triazole substituents.

- Substituents :

- 4-Fluorophenyl (shared with the target compound).

- Triazole and pyrazole heterocycles.

- Key Differences :

- Thiazole core vs. pyrrolone in the target compound.

- Triazole groups introduce additional nitrogen atoms.

- Implications :

Functional Group Comparison

| Feature | Target Compound | Compound A | Compound B | Compound C/D |

|---|---|---|---|---|

| Core Structure | Pyrrol-2(5H)-one | Pyrrol-2-one | Benzofuran-1(3H)-one | Thiazole |

| Aromatic Groups | 4-Fluorophenyl, Benzofuran | Benzyloxy-methoxyphenyl | Phenyl | 4-Fluorophenyl/Chlorophenyl |

| Heterocyclic Substituents | 5-Methylisoxazole | Furylmethyl | Pyrazole | Triazole, Pyrazole |

| Polar Groups | 3-Hydroxy | 3-Hydroxy | Amino | None |

Research Findings and Hypotheses

Solubility: The 3-hydroxy group may improve aqueous solubility compared to Compound C/D’s non-polar thiazole derivatives.

Synthetic Challenges : The benzofuran-2-carbonyl moiety likely requires multi-step synthesis, similar to the multicomponent approach in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.